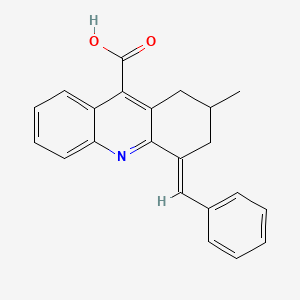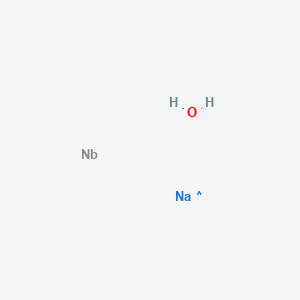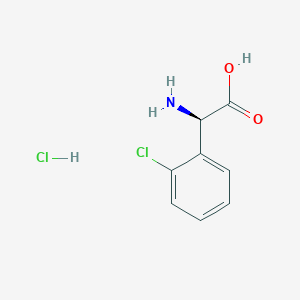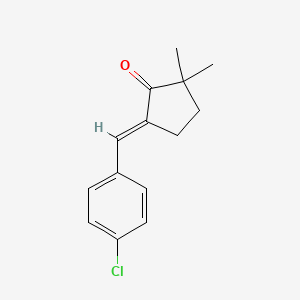![molecular formula C10H4F12MoO6 B12336723 dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum is a complex organometallic compound featuring molybdenum as the central metal atom. This compound is characterized by its unique structure, which includes two oxo groups and two trifluoromethyl-substituted enolate ligands. The presence of fluorine atoms imparts significant chemical stability and unique reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum typically involves the reaction of molybdenum hexacarbonyl with the appropriate trifluoromethyl-substituted enolate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to facilitate the substitution of carbonyl ligands with the enolate ligands, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the molybdenum center is further oxidized.
Reduction: Reduction reactions can reduce the molybdenum center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the enolate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state molybdenum compounds, while reduction may produce lower oxidation state species. Substitution reactions result in the formation of new molybdenum complexes with different ligands.
科学研究应用
Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum involves its interaction with molecular targets through its oxo and enolate ligands. The molybdenum center can undergo redox cycling, facilitating electron transfer reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or catalytic activity.
相似化合物的比较
Similar Compounds
Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]palladium: Similar structure but with palladium as the central metal atom.
Copper (II) hexafluoroacetylacetonate hydrate: Contains copper and similar trifluoromethyl-substituted ligands.
Uniqueness
Dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum is unique due to the presence of molybdenum, which imparts distinct redox properties and catalytic activities. The trifluoromethyl groups further enhance its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C10H4F12MoO6 |
|---|---|
分子量 |
544.07 g/mol |
IUPAC 名称 |
dioxomolybdenum;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H2F6O2.Mo.2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;;/b2*2-1-;;; |
InChI 键 |
STKXBTWUMPAOFM-LJDKTGGESA-N |
手性 SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O=[Mo]=O |
规范 SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O=[Mo]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)






![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)


![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
